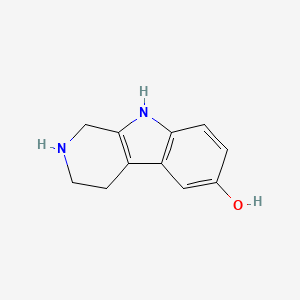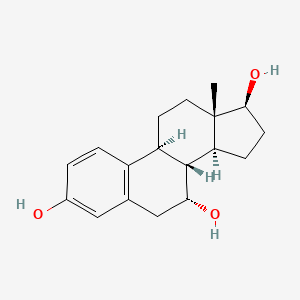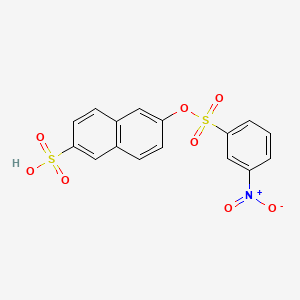
2',3'-ジデオキシアデノシン 5'-三リン酸 (ddATP)
概要
科学的研究の応用
Dideoxyadenosine triphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzyme mechanisms.
Biology: It serves as a tool for investigating DNA replication and repair processes, as well as for studying the interactions between nucleic acids and proteins.
Medicine: It is explored as a potential antiviral agent, particularly in the treatment of HIV, due to its ability to inhibit reverse transcriptase.
Industry: It is utilized in the production of diagnostic reagents and as a component in various biochemical assays
作用機序
ジデオキシアデノシン三リン酸は、核酸合成を阻害することでその効果を発揮します。DNAポリメラーゼによって伸長中のDNA鎖に組み込まれますが、3’ヒドロキシル基がないため、鎖伸長が停止します。 この機構は、特にウイルス逆転写酵素に対して効果的であり、強力な抗ウイルス薬となっています .
生化学分析
Biochemical Properties
2’,3’-Dideoxyadenosine triphosphate plays a significant role in biochemical reactions, particularly in the inhibition of DNA polymerases and reverse transcriptases. By lacking the 3’-hydroxyl group, it prevents the formation of phosphodiester bonds, effectively terminating DNA synthesis. This compound interacts with enzymes such as DNA polymerase and reverse transcriptase, binding to their active sites and inhibiting their activity . The nature of these interactions is competitive, as 2’,3’-Dideoxyadenosine triphosphate competes with natural nucleotides for incorporation into the growing DNA strand.
Cellular Effects
2’,3’-Dideoxyadenosine triphosphate has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects cell signaling pathways and gene expression by interfering with the replication of viral genomes, thereby reducing viral load in infected cells . Additionally, 2’,3’-Dideoxyadenosine triphosphate impacts cellular metabolism by depleting the pool of available nucleotides, which can disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of 2’,3’-Dideoxyadenosine triphosphate involves its incorporation into the DNA strand during replication. Once incorporated, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, leading to chain termination . This compound binds to the active site of DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the synthesis of viral DNA . The inhibition of these enzymes results in the suppression of viral replication and the reduction of viral load in infected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxyadenosine triphosphate change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term exposure to 2’,3’-Dideoxyadenosine triphosphate can lead to the accumulation of incomplete DNA fragments, which can affect cellular function and viability . In vitro and in vivo studies have shown that prolonged treatment with this compound can result in the development of resistance in viral populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxyadenosine triphosphate vary with different dosages in animal models. At low doses, this compound effectively inhibits viral replication without causing significant toxicity . At high doses, it can lead to toxic effects such as mitochondrial dysfunction, hepatotoxicity, and neurotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antiviral activity but instead leads to adverse effects .
Metabolic Pathways
2’,3’-Dideoxyadenosine triphosphate is involved in several metabolic pathways. It is phosphorylated by cellular kinases to its active triphosphate form, which then inhibits DNA polymerase and reverse transcriptase . This compound also undergoes deamination to form dideoxyinosine, which can be further metabolized by cellular enzymes . The interaction with enzymes such as adenosine kinase and deoxycytidine kinase is crucial for its activation and subsequent antiviral activity .
Transport and Distribution
Within cells, 2’,3’-Dideoxyadenosine triphosphate is transported and distributed by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects . The distribution of 2’,3’-Dideoxyadenosine triphosphate within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
2’,3’-Dideoxyadenosine triphosphate is localized primarily in the nucleus, where it interacts with DNA polymerase and reverse transcriptase . The subcellular localization of this compound is directed by its ability to diffuse through the nuclear membrane and its affinity for the active sites of these enzymes . Post-translational modifications and targeting signals do not play a significant role in the localization of 2’,3’-Dideoxyadenosine triphosphate, as its activity is primarily determined by its chemical structure and interactions with biomolecules .
準備方法
合成経路と反応条件
ジデオキシアデノシン三リン酸の合成は、通常、ジデオキシアデノシンのリン酸化を伴います。このプロセスは、トシル化と還元を含む一連の化学反応によって、アデノシンからジデオキシアデノシンを調製することから始まります。 その後、ジデオキシアデノシンはジデオキシアデノシン一リン酸に変換され、さらにリン酸化されてジデオキシアデノシン二リン酸を生成し、最終的にジデオキシアデノシン三リン酸を生成します .
工業的生産方法
ジデオキシアデノシン三リン酸の工業的生産は、上記と同様の方法を用いた大規模化学合成によって行われます。 このプロセスは、高収率と高純度を達成するために最適化されており、多くの場合、自動合成装置と厳格な品質管理対策を用いて、最終製品の一貫性と信頼性を確保しています .
化学反応の分析
反応の種類
ジデオキシアデノシン三リン酸は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で酸化して、酸化誘導体を生成できます。
還元: 還元反応によって、前駆体に戻すことができます。
置換: 官能基が他の基に置き換わる置換反応に関与できます。
一般的な試薬と条件
ジデオキシアデノシン三リン酸を伴う反応に使用される一般的な試薬には、強力な酸化剤、還元剤、求核剤が含まれます。 反応条件は、通常、制御された温度、pHレベル、および望ましい変換を促進する触媒の存在を含みます .
生成される主な生成物
ジデオキシアデノシン三リン酸の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応は酸化ヌクレオシド三リン酸を生成する可能性があり、置換反応は様々な置換ヌクレオシド三リン酸を生成する可能性があります .
科学研究への応用
ジデオキシアデノシン三リン酸は、科学研究において数多くの用途があります。
化学: 修飾核酸の合成における構成単位として、および酵素機構の研究のためのプローブとして使用されます。
生物学: DNA複製と修復プロセスの調査、および核酸とタンパク質間の相互作用の研究のためのツールとして役立ちます。
医学: 逆転写酵素を阻害する能力により、特にHIVの治療における潜在的な抗ウイルス薬として研究されています。
類似化合物との比較
類似化合物
ジドブジン三リン酸: 抗ウイルス療法で使用される別のヌクレオシドアナログ。
ジデオキシシチジン三リン酸: 構造と機能が似ており、抗ウイルス研究で使用されています。
ジデオキシグアノシン三リン酸: 抗ウイルス療法で同様の用途を持つ別のアナログ .
独自性
ジデオキシアデノシン三リン酸は、その特定の構造により、鎖終結剤として作用することでウイルス逆転写酵素を効果的に阻害できる点が特徴です。 その高い特異性と効力により、研究と治療の両方の用途において貴重なツールとなっています .
特性
IUPAC Name |
[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPWEUQDVLTCN-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178767 | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24027-80-3 | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ddATP exert its antiviral activity against HIV?
A1: ddATP acts as a chain terminator of DNA synthesis. It inhibits HIV replication by acting as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-1 RT), the enzyme responsible for transcribing the viral RNA genome into DNA. [, , , , , , ] Once incorporated into the growing DNA chain by HIV-1 RT, the lack of a 3′-hydroxyl group on ddATP prevents the formation of the next phosphodiester bond, halting further DNA elongation and thus blocking viral replication. [, , , , ]
Q2: What makes ddATP selective for HIV-1 RT over human DNA polymerases?
A2: While ddATP can be incorporated by both viral and human DNA polymerases, HIV-1 RT demonstrates a significantly higher affinity for ddATP compared to human DNA polymerases α, β, and γ. [] This difference in binding affinity contributes to the selective inhibition of HIV-1 replication.
Q3: Does ddATP affect any other cellular processes besides viral reverse transcription?
A3: Yes, ddATP can also inhibit terminal deoxynucleotidyl transferase (TdT), an enzyme primarily found in immature lymphocytes. [] TdT adds nucleotides to the ends of DNA, contributing to antibody diversity. Inhibition of TdT by ddATP can lead to selective toxicity in TdT-positive cells. [, ]
Q4: What is the molecular formula and weight of ddATP?
A4: Unfortunately, the provided scientific articles do not explicitly state the molecular formula and weight of ddATP. Please refer to chemical databases like PubChem or ChemSpider for this information.
Q5: Is there any spectroscopic data available for ddATP?
A5: The provided articles mainly discuss the biological activity and metabolism of ddATP and do not delve into detailed spectroscopic characterization. For spectroscopic data, we recommend consulting specialized databases like the NIST Chemistry WebBook.
Q6: These areas are not extensively covered in the provided research. Where can I find more information about them?
A6: For information on material compatibility and stability, catalytic properties, computational studies, and other specialized applications of ddATP, we suggest exploring dedicated chemical databases, review articles focusing on nucleoside analogs, and publications specifically addressing those aspects.
Q7: How do structural modifications to ddATP affect its activity against HIV-1 RT?
A7: Research shows that even minor structural modifications to ddATP can significantly impact its activity against HIV-1 RT. For instance, the substitution of the 3′-hydroxyl group with a fluorine atom in 2′-β-fluoro-2′,3′-dideoxyadenosine triphosphate (F-ddATP) results in a 20-fold decrease in inhibitory activity against HIV-1 RT compared to ddATP. [] This highlights the importance of the 3′-hydroxyl group for efficient chain termination and emphasizes the sensitivity of HIV-1 RT to subtle structural changes in nucleoside analogs.
Q8: What is the significance of the Q151M mutation in HIV-1 RT?
A8: The Q151M mutation in HIV-1 RT, often accompanied by other mutations like A62V, V75I, F77L, and F116Y (collectively known as the Q151M complex), is a major contributor to multi-nucleoside drug resistance. [] This mutation alters the dNTP binding pocket of HIV-1 RT, decreasing its affinity for ddATP and other nucleoside analogs like ddCTP and AZTTP, ultimately reducing their inhibitory effects. []
Q9: Can this resistance be overcome?
A9: Research suggests that α-boranophosphate nucleotide analogs might offer a way to circumvent the multidrug resistance caused by Q151M and other related mutations. These analogs have shown promising results in restoring the binding affinity and incorporation rate of nucleoside analogs into the viral DNA, thus combating resistance. [, ]
Q10: How is the efficacy of ddATP evaluated in laboratory settings?
A11: The efficacy of ddATP is commonly assessed in vitro using cell-based assays that measure its ability to inhibit HIV replication in cultured cells. [, , ] These assays typically involve infecting susceptible cells with HIV in the presence of varying concentrations of ddATP and measuring viral replication after a specific incubation period. The concentration of ddATP required to inhibit viral replication by 50% (EC50) is a standard measure of its antiviral potency.
Q11: How do the in vivo levels of ddATP correlate with its antiviral activity?
A12: Research indicates a direct correlation between intracellular levels of ddATP and its antiviral activity against HIV. [, ] For instance, one study found that peripheral blood mononuclear cells from HIV-infected patients treated with 2′-β-fluoro-2′,3′-dideoxyadenosine (F-ddA), a prodrug of F-ddATP, had F-ddATP levels ranging from 1.5 to 3.5 pmol/106 cells, which correlated with a reduction in viral load. [] This underscores the importance of maintaining adequate intracellular concentrations of ddATP for effective HIV suppression.
Q12: How does HIV-1 develop resistance to ddATP?
A13: HIV-1, like many viruses, can rapidly mutate, leading to the emergence of drug-resistant strains. Mutations in the HIV-1 RT gene, particularly those within the dNTP binding site, can reduce the binding affinity of ddATP and decrease its incorporation efficiency, ultimately leading to drug resistance. [, , , ]
Q13: Does resistance to one drug translate to resistance to others?
A14: Yes, cross-resistance is a significant concern in HIV treatment. The emergence of mutations conferring resistance to one nucleoside analog, like AZT, can often lead to cross-resistance to other nucleoside analogs, including ddATP. This highlights the need for combination therapy to suppress viral replication effectively and minimize the development of drug resistance. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(5R,6S,7R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1216286.png)



